molecular formula C16H18N2O B187690 4-tert-butyl-N-pyridin-2-ylbenzamide CAS No. 349407-91-6

4-tert-butyl-N-pyridin-2-ylbenzamide

Cat. No.: B187690
CAS No.: 349407-91-6
M. Wt: 254.33 g/mol
InChI Key: QBIUSEXCAPEVCP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-pyridin-2-ylbenzamide (CAS: 349407-91-6) is a benzamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a pyridin-2-yl substituent attached via an amide linkage. Its molecular formula is C₁₆H₁₉N₃O, with a molar mass of 269.34 g/mol . The compound’s structure combines aromatic rigidity with the steric bulk of the tert-butyl group, which influences its physicochemical properties, such as solubility and lipophilicity.

Properties

CAS No.

349407-91-6

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4-tert-butyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C16H18N2O/c1-16(2,3)13-9-7-12(8-10-13)15(19)18-14-6-4-5-11-17-14/h4-11H,1-3H3,(H,17,18,19)

InChI Key

QBIUSEXCAPEVCP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications CAS Number
4-tert-butyl-N-pyridin-2-ylbenzamide C₁₆H₁₉N₃O 269.34 Pyridin-2-yl, tert-butyl 349407-91-6
N-(4-tert-butylphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]benzamide C₂₄H₂₂F₃N₃O 449.45 Trifluoromethyl-pyridine, tert-butylphenyl Not specified
4-tert-butyl-N-(4-methyl-2-pyrimidinyl)benzamide C₁₆H₁₉N₃O 269.34 Pyrimidin-2-yl, tert-butyl 667885-69-0
BH9: 4-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]benzamide C₂₁H₂₁N₅O 375.43 Imidazo[1,2-a]pyridine, pyrazole Not specified
4-(tert-butyl)-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide C₂₄H₃₂N₂OS 396.59 Tetrahydrobenzo[b]thiophen, pyrrolidinylmethyl 315682-26-9

Key Comparative Insights

Substituent Effects on Lipophilicity :

  • The trifluoromethyl group in N-(4-tert-butylphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]benzamide enhances lipophilicity and metabolic stability compared to the parent compound .
  • Replacement of pyridine with pyrimidine in 4-tert-butyl-N-(4-methyl-2-pyrimidinyl)benzamide reduces steric hindrance but may alter hydrogen-bonding interactions with biological targets .

The tetrahydrobenzo[b]thiophen moiety in 4-(tert-butyl)-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide introduces conformational rigidity, which could enhance binding specificity to enzymes like cyclooxygenase (COX) .

Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity of the aromatic ring, whereas pyrrolidinylmethyl in introduces basicity and solubility.

Research Implications

  • Medicinal Chemistry : The pyridin-2-ylbenzamide scaffold is versatile for designing kinase inhibitors (e.g., Bcr-Abl, EGFR) due to its ability to occupy hydrophobic pockets in ATP-binding domains .
  • Material Science : Fluorinated derivatives (e.g., ) may exhibit enhanced thermal stability for polymer applications.

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